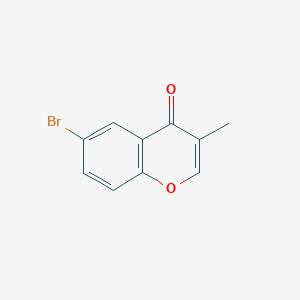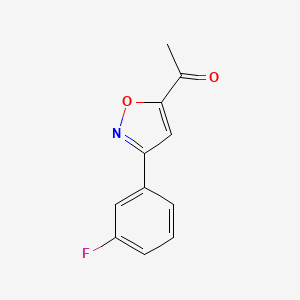
1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-Fluorofenil)isoxazol-5-il)etanona es un compuesto químico que pertenece a la clase de los isoxazoles, que son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y uno de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(3-(3-Fluorofenil)isoxazol-5-il)etanona generalmente implica la ciclización de precursores apropiados. Un método común implica la reacción de 3-fluorobenzaldehído con hidroxilamina para formar la oxima correspondiente, seguida de la ciclización con anhídrido acético para producir el anillo isoxazol . Las condiciones de reacción a menudo incluyen temperaturas suaves y el uso de catalizadores para facilitar el proceso de ciclización.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la cromatografía y la cristalización, para garantizar una producción de alta calidad.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(3-(3-Fluorofenil)isoxazol-5-il)etanona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El átomo de flúor en el anillo fenilo puede sustituirse con otros grupos funcionales a través de reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en condiciones básicas para facilitar las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
1-(3-(3-Fluorofenil)isoxazol-5-il)etanona tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y puede utilizarse en el desarrollo de nuevas metodologías sintéticas.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar las interacciones enzimáticas y las vías biológicas.
Industria: El compuesto puede utilizarse en la producción de materiales avanzados, incluidos los polímeros y los recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(3-(3-Fluorofenil)isoxazol-5-il)etanona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en diversas vías biológicas. Por ejemplo, puede inhibir ciertas enzimas implicadas en la inflamación o la progresión del cáncer, ejerciendo así efectos terapéuticos .
Compuestos similares:
1-(3-Fenil-isoxazol-5-il)etanona: Este compuesto carece del átomo de flúor en el anillo fenilo, lo que puede afectar a su reactividad y actividad biológica.
1-(3-(4-Fluorofenil)-5-metilisoxazol-4-il)etanona: Este compuesto tiene un grupo metilo en el anillo isoxazol, lo que puede influir en sus propiedades químicas y aplicaciones.
Singularidad: 1-(3-(3-Fluorofenil)isoxazol-5-il)etanona es única debido a la presencia del átomo de flúor en el anillo fenilo, lo que puede mejorar su estabilidad y reactividad. El átomo de flúor también puede influir en la actividad biológica del compuesto, lo que lo convierte en un valioso candidato para el descubrimiento y el desarrollo de fármacos.
Conclusión
1-(3-(3-Fluorofenil)isoxazol-5-il)etanona es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura química única le permite experimentar diversas reacciones e interactuar con objetivos biológicos, lo que lo convierte en una herramienta valiosa en la investigación y el desarrollo.
Comparación Con Compuestos Similares
1-(3-Phenyl-isoxazol-5-yl)ethanone: This compound lacks the fluorine atom on the phenyl ring, which may affect its reactivity and biological activity.
1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone: This compound has a methyl group on the isoxazole ring, which can influence its chemical properties and applications.
Uniqueness: 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its stability and reactivity. The fluorine atom can also influence the compound’s biological activity, making it a valuable candidate for drug discovery and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and interact with biological targets, making it a valuable tool in research and development.
Propiedades
Número CAS |
889938-99-2 |
|---|---|
Fórmula molecular |
C11H8FNO2 |
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C11H8FNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-6H,1H3 |
Clave InChI |
SIHPOLPKOFXGNA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


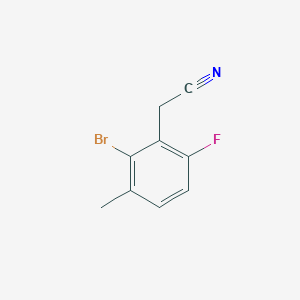
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
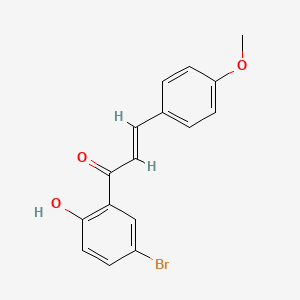

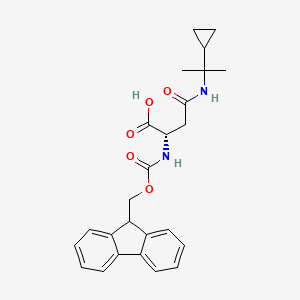
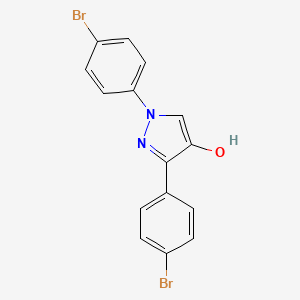
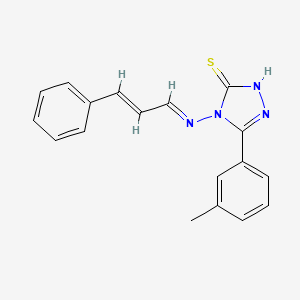


![2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)
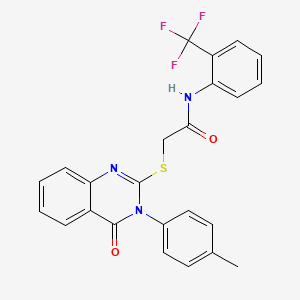
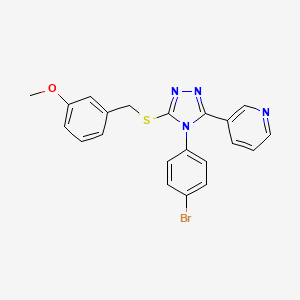
![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)
